Enhanced In Silico Binding Affinity Against Chikungunya Virus P23pro-zbd Domain
In a computational study comparing chloroquine and its derivatives, Didesethyl Chloroquine Hydroxyacetamide demonstrated superior binding affinity to the P23pro-zbd domain of chikungunya virus (CHIKV) compared to the parent compound chloroquine [1]. The study used LibDock scoring to evaluate ligand-protein interactions. While exact docking scores are not publicly detailed in the abstract, the authors explicitly conclude that derivatives including didesethyl chloroquine hydroxyacetamide, cletoquine, and hydroxychloroquine exhibited 'better binding affinity' than chloroquine [1]. This in silico advantage is attributed to the hydroxyacetamide modification, which enables additional hydrogen bond interactions with key residues including Thr1312, Ala1355, and Gly1403 in the target binding pocket [1].
| Evidence Dimension | In silico binding affinity (LibDock score ranking) |
|---|---|
| Target Compound Data | Exhibited better binding affinity (ranked among top derivatives) |
| Comparator Or Baseline | Chloroquine (parent compound) |
| Quantified Difference | Qualitatively superior (exact numerical difference not specified in abstract) |
| Conditions | Molecular docking study targeting P23pro-zbd domain of CHIKV using LibDock algorithm |
Why This Matters
Prioritizing this compound over chloroquine is supported by computational evidence of improved target engagement, making it a more rational choice for structure-based drug design campaigns against CHIKV.
- [1] Kumar, M.; Topno, R. K.; Dikhit, M. R.; Bhawana; Sahoo, G. C.; Madhukar, M.; Pandey, K.; Das, P. Molecular docking studies of chloroquine and its derivatives against P23pro-zbd domain of chikungunya virus: Implication in designing of novel therapeutic strategies. J. Cell. Biochem. 2019, 120, 18298–18308. View Source
